molecular formula C10H11ClN4 B1488842 3-Azido-1-(4-chlorobenzyl)azetidine CAS No. 2098077-41-7

3-Azido-1-(4-chlorobenzyl)azetidine

Cat. No. B1488842
CAS RN: 2098077-41-7
M. Wt: 222.67 g/mol
InChI Key: XBSGZWAUQKDICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-chlorobenzyl)azetidine is a chemical compound with the molecular formula C10H11ClN4 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of azetidines, such as 3-Azido-1-(4-chlorobenzyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings .

Scientific Research Applications

Azetidine Compounds and Their Chemical Properties

Azetidines and their derivatives, including azetidin-2-ones, are highlighted for their thermal stability and ease of handling. These compounds exhibit reactivity with both electrophiles and nucleophiles, leading to a variety of useful chemical transformations. Their synthesis can be achieved from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. The versatility of azetidines is further demonstrated by their ability to undergo ring opening, affording amides, alkenes, and amines, and to synthesize cyclic products such as piperidines, pyrrolidines, and pyrroles. Oxidation reactions and cycloadditions are also employed in creating azetidine-based compounds (Singh, D’hooghe, & Kimpe, 2008).

Therapeutic Applications and Drug Design

Azetidin-2-ones (β-lactams) serve as precursors for various biologically active molecules, including β-amino acids and amides. Notably, a monocyclic azetidin-2-one (ezetimibe) is clinically used as a cholesterol absorption inhibitor (CAI), underscoring the potential for azetidine derivatives in therapeutic applications. The research further explores the synthesis of β-lactams through cyclizations and cyclocondensations involving isocyanates, alkenes, imines, and ketenes. This extensive synthetic utility suggests that azetidine derivatives could be designed as enzyme inhibitors, anticancer agents, and hypoglycemic agents, among other therapeutic roles (Singh, D’hooghe, & Kimpe, 2008).

Synthesis and Reactivity

The synthesis and reactivity of 2-aryl-3,3-dichloroazetidines, representing a subclass of azetidine derivatives, have been explored, showcasing methods for creating these compounds and investigating their subsequent reactivity. The study illustrates the synthesis via reduction of 4-aryl-3,3-dichloro-2-azetidinones and examines the reaction of these compounds with bases to yield aziridines and azetidines through ring contraction and other transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge, indicating potential future directions for research in this area .

properties

IUPAC Name

3-azido-1-[(4-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGZWAUQKDICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(4-chlorobenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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